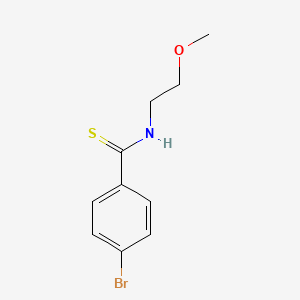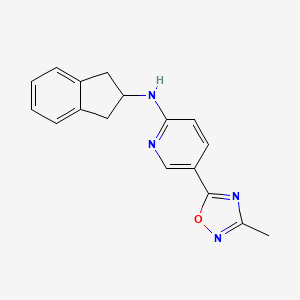![molecular formula C15H17ClFN3 B5016015 3-{[(2-chloro-4-fluorobenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5016015.png)
3-{[(2-chloro-4-fluorobenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-chloro-4-fluorobenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine is a chemical compound commonly known as CFM-2. It is a pyridine-based compound that has been synthesized and studied for its potential applications in scientific research. CFM-2 is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
作用机制
CFM-2 works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This results in an accumulation of acetylcholine in the synapse, leading to increased cholinergic neurotransmission. The increased cholinergic activity can have a variety of effects on physiological processes, depending on the location and type of cholinergic receptor.
Biochemical and physiological effects:
The biochemical and physiological effects of CFM-2 are dependent on the location and type of cholinergic receptor. In the central nervous system, increased cholinergic activity can lead to improved memory and learning. In the peripheral nervous system, increased cholinergic activity can lead to increased heart rate, bronchodilation, and increased gastrointestinal motility. CFM-2 has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit acetylcholinesterase.
实验室实验的优点和局限性
One advantage of CFM-2 is its potency and specificity for acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in various physiological processes. However, one limitation of CFM-2 is its potential toxicity, which can limit its use in certain experiments. Additionally, the effects of CFM-2 on physiological processes can be complex and dependent on the location and type of cholinergic receptor, which can make interpretation of results challenging.
未来方向
There are several potential future directions for research on CFM-2. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors for use in scientific research. Another area of interest is the investigation of the effects of CFM-2 on the immune system, as recent studies have suggested that acetylcholine may play a role in regulating immune function. Additionally, the effects of CFM-2 on the gut microbiome are an area of emerging research, as acetylcholine has been shown to play a role in gut-brain communication. Further research in these areas could provide valuable insights into the role of acetylcholine in various physiological processes.
In conclusion, CFM-2 is a pyridine-based compound that has been synthesized and studied for its potential applications in scientific research. Its ability to inhibit acetylcholinesterase makes it a valuable tool for studying the role of acetylcholine in various physiological processes. CFM-2 has been shown to have a variety of biochemical and physiological effects, depending on the location and type of cholinergic receptor. While there are limitations to its use, CFM-2 has the potential to provide valuable insights into the role of acetylcholine in various physiological processes.
合成方法
The synthesis of CFM-2 involves a multi-step process that starts with the reaction of 2-chloro-4-fluorobenzylamine with 2-bromo-4,6-dimethylpyridine to form the intermediate 3-{[(2-chloro-4-fluorobenzyl)amino]methyl}-4,6-dimethyl-2-bromopyridine. This intermediate is then reacted with dimethylamine to produce CFM-2. The synthesis of CFM-2 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
CFM-2 has been extensively studied for its potential applications in scientific research. Its ability to inhibit acetylcholinesterase makes it a valuable tool for studying the role of acetylcholine in various physiological processes. CFM-2 has been used to investigate the effects of acetylcholine on memory, learning, and neuromuscular function. It has also been used to study the effects of acetylcholine on the cardiovascular and respiratory systems.
属性
IUPAC Name |
3-[[(2-chloro-4-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3/c1-20(2)15-12(4-3-7-19-15)10-18-9-11-5-6-13(17)8-14(11)16/h3-8,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYLSHQTZXQYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNCC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-(1,1-dimethylpropyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5015937.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5015943.png)
![4-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5015948.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-[2-(phenylethynyl)benzyl]piperidine](/img/structure/B5015951.png)

![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(4-methoxybenzyl)-2-piperazinone](/img/structure/B5015980.png)

![2-tert-butyl-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5015995.png)
![N~2~-(2,5-dichlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5016004.png)
![N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5016008.png)

![ethyl 4-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5016032.png)
![1-bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5016037.png)
![2-(3-bromo-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5016041.png)